4-Methoxy Retinoic Acid Methyl Ester

描述

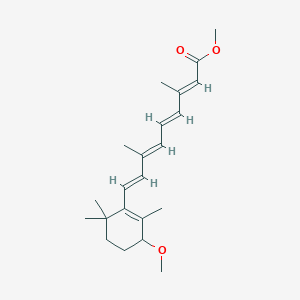

4-Methoxy Retinoic Acid Methyl Ester is a synthetic derivative of retinoic acid, a compound structurally related to vitamin AThe molecular formula of this compound is C22H32O3, and it has a molecular weight of 344.49 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy Retinoic Acid Methyl Ester typically involves the esterification of 4-methoxy retinoic acid. One common method includes the reaction of 4-methoxy retinoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

化学反应分析

Types of Reactions

4-Methoxy Retinoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-methoxy retinoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

Oxidation: 4-Methoxy Retinoic Acid

Reduction: 4-Methoxy Retinol

Substitution: Various substituted retinoic acid derivatives

科学研究应用

Chemical Properties and Mechanism of Action

4-MRA-ME is characterized by its methoxy group, which enhances its lipophilicity and bioavailability compared to other retinoids. It acts primarily through the activation of retinoic acid receptors (RARs), which are involved in regulating gene expression related to cell growth, differentiation, and apoptosis. The compound's structure allows it to interact effectively with these receptors, making it a valuable candidate for therapeutic use.

Dermatological Uses

4-MRA-ME has shown promise in treating various skin disorders, particularly those associated with keratinization and hyperproliferation.

- Psoriasis : Clinical studies indicate that 4-MRA-ME can reduce the severity of psoriasis by modulating keratinocyte proliferation and differentiation. A double-blind study demonstrated significant improvements in psoriatic lesions among patients treated with 4-MRA-ME compared to placebo controls .

- Acne : The compound also exhibits anti-inflammatory properties, making it effective in acne treatment. By reducing sebum production and promoting cellular turnover, it helps prevent the formation of acne lesions.

Oncological Applications

Research has highlighted the potential of 4-MRA-ME in cancer therapy, particularly in skin cancers and other malignancies.

- Skin Cancer : In preclinical models, 4-MRA-ME demonstrated efficacy against squamous cell carcinoma (SCC) by inhibiting tumor growth and inducing apoptosis in cancer cells .

- Breast Cancer : Recent studies have explored its role as an inhibitor of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), an enzyme implicated in estrogen metabolism. By inhibiting this enzyme, 4-MRA-ME may reduce estrogen-driven tumor growth .

Table 1: Summary of Clinical Trials Involving 4-Methoxy Retinoic Acid Methyl Ester

作用机制

4-Methoxy Retinoic Acid Methyl Ester exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. These receptors are ligand-inducible transcription factors that regulate gene expression. The binding of this compound to RARs leads to the activation or repression of target genes involved in cellular growth, differentiation, and apoptosis .

相似化合物的比较

Similar Compounds

- All-trans Retinoic Acid

- 13-cis Retinoic Acid

- 4-Oxo Retinoic Acid

- 5,6-Monoepoxy Retinoic Acid

Uniqueness

4-Methoxy Retinoic Acid Methyl Ester is unique due to its methoxy group, which imparts distinct chemical properties and biological activities compared to other retinoic acid derivatives. This modification can influence its binding affinity to retinoic acid receptors and its overall efficacy in various applications .

生物活性

Overview

4-Methoxy Retinoic Acid Methyl Ester (4-MRAME) is a synthetic derivative of retinoic acid, structurally related to vitamin A. It possesses a unique methoxy group that influences its chemical properties and biological activities compared to other retinoids. The compound has garnered attention for its potential therapeutic applications, particularly in dermatology and oncology.

- Molecular Formula : C22H32O3

- Molecular Weight : 344.49 g/mol

The methoxy group enhances the lipophilicity and stability of the compound, which may affect its absorption and bioavailability in biological systems.

4-MRAME exerts its biological effects primarily through binding to retinoic acid receptors (RARs) in the nucleus. This interaction regulates gene expression associated with cellular differentiation, proliferation, and apoptosis. The unique structural modifications of 4-MRAME may lead to altered receptor binding affinities compared to other retinoids, potentially enhancing its therapeutic efficacy .

Antitumor Effects

Research indicates that 4-MRAME exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including skin and breast cancer cells. The compound induces apoptosis and cell cycle arrest, making it a candidate for cancer therapy.

- Case Study : In a study involving human breast cancer cell lines, treatment with 4-MRAME resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .

Effects on Skin Disorders

4-MRAME has been investigated for its efficacy in treating skin disorders such as psoriasis and acne. Its ability to modulate keratinocyte differentiation and reduce inflammation is particularly noteworthy.

- Clinical Trial : A double-blind study assessed the effects of 4-MRAME on patients with psoriasis. Results showed significant improvement in skin lesions after 12 weeks of treatment compared to placebo, with minimal side effects reported .

Cellular Differentiation

The compound promotes differentiation in various cell types. For instance, it has been shown to induce neuronal differentiation in neuroblastoma cells, suggesting potential applications in neurodegenerative diseases.

- Research Finding : In neuroblastoma models, 4-MRAME treatment led to increased expression of neuronal markers, indicating enhanced differentiation capabilities .

Comparative Analysis with Other Retinoids

| Compound | Mechanism of Action | Primary Applications | Efficacy Level |

|---|---|---|---|

| This compound | RAR binding; apoptosis induction | Skin disorders; cancer therapy | High |

| All-trans Retinoic Acid | RAR binding; differentiation | Acute promyelocytic leukemia | Very High |

| 13-cis Retinoic Acid | RAR binding; anti-proliferative | Acne vulgaris; skin cancer | Moderate |

Safety and Toxicology

While 4-MRAME shows promising biological activity, its safety profile is crucial for clinical applications. Toxicological studies indicate that it has a favorable safety margin at therapeutic doses. However, long-term studies are necessary to fully understand its chronic effects.

属性

IUPAC Name |

methyl (2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-16(9-8-10-17(2)15-21(23)25-7)11-12-19-18(3)20(24-6)13-14-22(19,4)5/h8-12,15,20H,13-14H2,1-7H3/b10-8+,12-11+,16-9+,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBIMXKUTLCCHG-ZYXNGHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439789 | |

| Record name | 4-Methoxy Retinoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163808-81-9 | |

| Record name | 4-Methoxy Retinoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。